Cas no 1805595-38-3 (Ethyl 4-bromo-2-cyano-5-(trifluoromethoxy)benzoate)

Ethyl 4-bromo-2-cyano-5-(trifluoromethoxy)benzoate structure
1805595-38-3 structure
Product Name:Ethyl 4-bromo-2-cyano-5-(trifluoromethoxy)benzoate
CAS No:1805595-38-3
MF:C11H7BrF3NO3
MW:338.077392816544
CID:4948306
Update Time:2025-08-05

Ethyl 4-bromo-2-cyano-5-(trifluoromethoxy)benzoate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 4-bromo-2-cyano-5-(trifluoromethoxy)benzoate
    • Inchi: 1S/C11H7BrF3NO3/c1-2-18-10(17)7-4-9(19-11(13,14)15)8(12)3-6(7)5-16/h3-4H,2H2,1H3
    • InChI Key: KVLWRAHXHSOBTL-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C#N)C(C(=O)OCC)=CC=1OC(F)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 379
  • XLogP3: 3.7
  • Topological Polar Surface Area: 59.3

Ethyl 4-bromo-2-cyano-5-(trifluoromethoxy)benzoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A015017129-250mg
Ethyl 4-bromo-2-cyano-5-(trifluoromethoxy)benzoate
1805595-38-3 97%
250mg
484.80 USD 2021-06-18
Alichem
A015017129-500mg
Ethyl 4-bromo-2-cyano-5-(trifluoromethoxy)benzoate
1805595-38-3 97%
500mg
847.60 USD 2021-06-18
Alichem
A015017129-1g
Ethyl 4-bromo-2-cyano-5-(trifluoromethoxy)benzoate
1805595-38-3 97%
1g
1,445.30 USD 2021-06-18

Additional information on Ethyl 4-bromo-2-cyano-5-(trifluoromethoxy)benzoate

Ethyl 4-bromo-2-cyano-5-(trifluoromethoxy)benzoate (CAS No. 1805595-38-3): A Versatile Intermediate in Modern Pharmaceutical Synthesis

Ethyl 4-bromo-2-cyano-5-(trifluoromethoxy)benzoate, identified by its CAS number 1805595-38-3, is a significant intermediate in the realm of pharmaceutical chemistry. This compound, characterized by its intricate structure, has garnered considerable attention due to its utility in the synthesis of various biologically active molecules. The presence of multiple functional groups, including a bromine atom, a cyano group, and a trifluoromethoxy moiety, makes it a valuable building block for medicinal chemists seeking to develop novel therapeutic agents.

The structural features of Ethyl 4-bromo-2-cyano-5-(trifluoromethoxy)benzoate contribute to its versatility in synthetic pathways. The bromine atom at the 4-position serves as a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex aromatic systems, which are often found in pharmacologically active compounds. Additionally, the cyano group can undergo reduction to form an amine or participate in nucleophilic addition reactions, providing another layer of synthetic flexibility.

The trifluoromethoxy group at the 5-position introduces electron-withdrawing effects through the fluorine atoms, which can modulate the electronic properties of the aromatic ring. This modification is particularly important in drug design, as it can influence binding affinity and metabolic stability. The trifluoromethoxy group is a common pharmacophore in many approved drugs, known for its ability to enhance lipophilicity and improve oral bioavailability.

In recent years, Ethyl 4-bromo-2-cyano-5-(trifluoromethoxy)benzoate has been employed in the synthesis of various therapeutic agents. For instance, researchers have utilized this intermediate to develop novel inhibitors targeting specific enzymatic pathways implicated in diseases such as cancer and inflammation. The compound's ability to serve as a precursor for diverse bioactive molecules underscores its importance in drug discovery and development.

One notable application of Ethyl 4-bromo-2-cyano-5-(trifluoromethoxy)benzoate is in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is often associated with various diseases. By modifying the structure of Ethyl 4-bromo-2-cyano-5-(trifluoromethoxy)benzoate, researchers have been able to generate compounds that selectively inhibit specific kinases, thereby offering potential therapeutic benefits. These efforts have led to the identification of several lead compounds that are currently undergoing further optimization and evaluation.

Another area where this compound has shown promise is in the development of antiviral agents. The unique structural motifs present in Ethyl 4-bromo-2-cyano-5-(trifluoromethoxy)benzoate make it an ideal candidate for designing molecules that can interfere with viral replication cycles. Recent studies have demonstrated that derivatives of this intermediate can inhibit viral enzymes or disrupt viral assembly, offering new strategies for combating infectious diseases.

The trifluoromethoxy group, in particular, has been highlighted for its role in enhancing the antiviral activity of small molecule inhibitors. The electron-withdrawing nature of fluorine atoms can improve binding interactions with target proteins, leading to more potent and selective antiviral agents. This has prompted further investigation into the use of Ethyl 4-bromo-2-cyano-5-(trifluoromethoxy)benzoate as a scaffold for developing next-generation antiviral drugs.

In addition to its applications in oncology and virology, Ethyl 4-bromo-2-cyano-5-(trifluoromethoxy)benzoate has also been explored in the field of neurology. Researchers have utilized this intermediate to synthesize compounds that modulate neurotransmitter systems, potentially offering treatments for neurological disorders such as Alzheimer's disease and Parkinson's disease. The ability to fine-tune the structure of these derivatives allows for the development of drugs with specific mechanisms of action and improved pharmacokinetic properties.

The growing interest in Ethyl 4-bromo-2-cyano-5-(trifluoromethoxy)benzoate is reflected in the increasing number of patents and scientific publications reporting its use in synthetic chemistry and drug discovery. This trend underscores its importance as a versatile intermediate and highlights its potential for future applications in pharmaceutical research.

As our understanding of biological systems continues to evolve, so does our ability to design molecules that interact with them more effectively. Ethyl 4-bromo-2-cyano-5-(trifluoromethoxy)benzoate remains at the forefront of this innovation, serving as a cornerstone for developing novel therapeutic agents across multiple therapeutic areas. Its unique structural features and synthetic versatility make it an indispensable tool for medicinal chemists striving to push the boundaries of drug discovery.

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